molecular formula C26H30N2O3 B14953316 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide

Cat. No.: B14953316
M. Wt: 418.5 g/mol
InChI Key: FYFGWDCOIUMAIW-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-(3,3-diphenylpropyl)propanamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide typically involves a multi-step process. One common method is the phosphine-catalyzed [3 + 2] annulation reaction. This reaction involves the use of γ-substituted allenoates and succinimides, resulting in the formation of 2-azaspiro[4.4]nonene-1,3-dione derivatives . The reaction conditions are generally mild, with the reaction proceeding at room temperature and yielding the desired product in high yields and excellent regioselectivities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or spirocyclic derivatives.

Scientific Research Applications

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation or apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[4.4]nonene-1,3-dione: A simpler spirocyclic compound with similar structural features.

    1,7-diazaspiro[4.4]nonene: Another spirocyclic compound with two nitrogen atoms in the ring.

    Indeno-spiro compounds: Compounds with a spirocyclic structure fused to an indene ring.

Uniqueness

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide is unique due to its combination of a spirocyclic core with a diphenylpropyl side chain. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-(3,3-diphenylpropyl)propanamide

InChI

InChI=1S/C26H30N2O3/c29-23(14-18-28-24(30)19-26(25(28)31)15-7-8-16-26)27-17-13-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,27,29)

InChI Key

FYFGWDCOIUMAIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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